Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate
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Overview
Description
Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline ring fused with a pentanoate ester. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,2,3,4-tetrahydroquinoxaline with an appropriate amino acid derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to its fully reduced form.
Substitution: Various substitution reactions can occur at the quinoxaline ring or the ester moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate is unique due to its specific ester linkage and the presence of both quinoxaline and pentanoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H21N3O4 |
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Molecular Weight |
319.36 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)8-12(15(21)23-3)18-16(22)19-9-14(20)17-11-6-4-5-7-13(11)19/h4-7,10,12H,8-9H2,1-3H3,(H,17,20)(H,18,22) |
InChI Key |
QUVOASGDRUECKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N1CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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